molecular formula C9H5F5 B167904 (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene CAS No. 1979-51-7

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene

Cat. No.: B167904
CAS No.: 1979-51-7
M. Wt: 208.13 g/mol
InChI Key: SJMRUNGTJGIEJQ-UHFFFAOYSA-N
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Description

“(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene” is a chemical compound with the molecular formula C9H5F5 . It is also known as 1,1,3,3,3-Pentafluoro-1-propen-2-yl benzoate .


Synthesis Analysis

One of the methods reported for its synthesis involves dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 22 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, boiling point of 203.5±40.0 °C at 760 mmHg, vapour pressure of 0.3±0.4 mmHg at 25°C, enthalpy of vaporization of 44.0±3.0 kJ/mol, flash point of 79.5±29.6 °C, and index of refraction of 1.442 .

Scientific Research Applications

Synthesis and Characterization of New Fluorine-Containing Polyethers

  • Study Overview : This research explores the synthesis of a highly fluorinated monomer, leading to the development of soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and have potential applications in areas requiring materials with specific dielectric properties (Fitch et al., 2003).

Electrochemistry and Electrogenerated Chemiluminescence

  • Study Overview : The study investigates the electrochemical behaviors and electrogenerated chemiluminescence (ECL) of certain compounds. These compounds display strong absorption in the UV-visible spectrum and exhibit blue fluorescence emission, suggesting potential uses in electronic and photonic devices (Qi et al., 2016).

Addition of Free Radicals to Unsaturated Systems

  • Study Overview : This research delves into the reactions of 1H-pentafluoropropene with various agents under free-radical conditions. The findings contribute to a better understanding of the chemical behavior of such compounds, which is crucial for their application in synthetic chemistry (Haszeldine et al., 1974).

Highly Efficient Anion Transport Mediated by Benzene Derivatives

  • Study Overview : This study explores how the modification of benzene derivatives can significantly enhance their anion transport activities. Such findings have implications for the development of new materials in energy storage and conversion (Peng et al., 2016).

Structure of Ionic Liquid-Benzene Mixtures

  • Study Overview : The research investigates the structure of liquid mixtures involving benzene, which can have significant implications for the development of new solvent systems and their applications in various chemical processes (Deetlefs et al., 2005).

Future Directions

“(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene” could potentially be of interest in the field of refrigerants, as similar compounds have been used as precursors to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners .

Properties

IUPAC Name

1,1,3,3,3-pentafluoroprop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMRUNGTJGIEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438554
Record name (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1979-51-7
Record name (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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